2-(1,4-Dimethylpiperazin-2-yl)ethanol
Overview
Description
2-(1,4-Dimethylpiperazin-2-yl)ethanol is an organic compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethylpiperazin-2-yl)ethanol typically involves the reaction of 1,4-dimethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethylpiperazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,4-Dimethylpiperazin-2-yl)acetaldehyde.
Reduction: Formation of 2-(1,4-Dimethylpiperazin-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,4-Dimethylpiperazin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethylpiperazin-2-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethylpiperazin-1-yl)ethanol: Similar structure but with different substitution pattern.
2-(1-Methylpiperazin-2-yl)ethanol: Lacks one methyl group compared to 2-(1,4-Dimethylpiperazin-2-yl)ethanol.
2-(1,4-Diethylpiperazin-2-yl)ethanol: Contains ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-4-5-10(2)8(7-9)3-6-11/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKTLKJGDISLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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